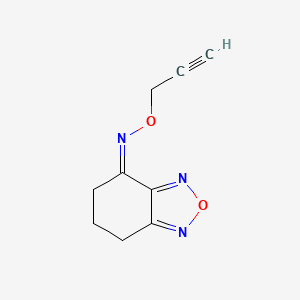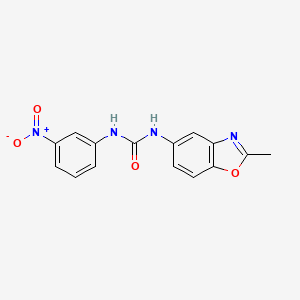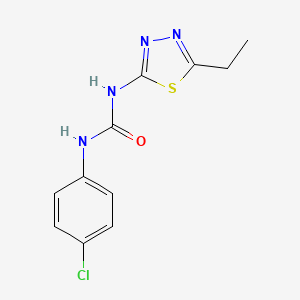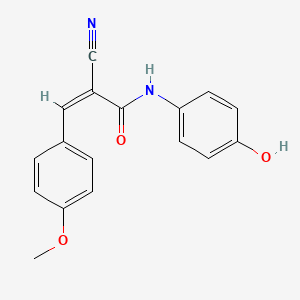
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime, commonly known as BDP, is a fluorescent probe that is widely used in scientific research. It is a versatile molecule that can be used for various applications, including imaging, sensing, and detection.
作用机制
BDP works by undergoing a photochemical reaction when exposed to light. The molecule absorbs light at a specific wavelength and emits light at a higher wavelength, which can be detected using a fluorescence microscope. The mechanism of action of BDP is well-understood and has been extensively studied in the literature.
Biochemical and Physiological Effects:
BDP has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of BDP used in experiments should be carefully controlled to avoid any potential effects on the system being studied.
实验室实验的优点和局限性
BDP has several advantages for lab experiments, including its high quantum yield, photostability, and versatility. It can be used for various applications, including imaging, sensing, and detection. However, BDP also has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, the synthesis of BDP can be challenging and requires expertise in organic chemistry.
未来方向
There are several future directions for the use of BDP in scientific research. One potential application is in the development of new biosensors for the detection of biological molecules. BDP could also be used in the development of new imaging techniques for studying cellular processes. Additionally, the synthesis of BDP could be optimized to improve its properties and reduce its limitations.
Conclusion:
In conclusion, BDP is a versatile fluorescent probe that has many applications in scientific research. Its synthesis method is well-established, and its mechanism of action is well-understood. BDP has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes. While it has some limitations, BDP has many advantages and has the potential for many future applications in scientific research.
合成方法
The synthesis of BDP involves a multi-step process that starts with the reaction of 2-aminophenol and ethyl acetoacetate. This is followed by the reaction of the resulting intermediate with propargyl bromide to obtain the final product. The synthesis method of BDP is well-established and has been extensively studied in the literature.
科学研究应用
BDP is widely used in scientific research as a fluorescent probe. It has been used for various applications, including imaging of cells and tissues, detection of biological molecules, and sensing of environmental factors. BDP is particularly useful for imaging live cells and tissues due to its high quantum yield and photostability. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling.
属性
IUPAC Name |
(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-13-10-7-4-3-5-8-9(7)12-14-11-8/h1H,3-6H2/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGALYUAUHTWES-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON=C1CCCC2=NON=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO/N=C\1/CCCC2=NON=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)



![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)